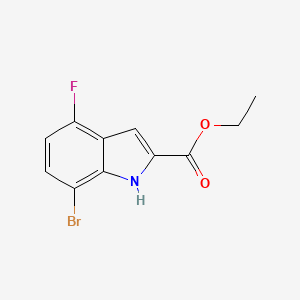

ethyl 7-bromo-4-fluoro-1H-indole-2-carboxylate

Description

BenchChem offers high-quality ethyl 7-bromo-4-fluoro-1H-indole-2-carboxylate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about ethyl 7-bromo-4-fluoro-1H-indole-2-carboxylate including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

ethyl 7-bromo-4-fluoro-1H-indole-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9BrFNO2/c1-2-16-11(15)9-5-6-8(13)4-3-7(12)10(6)14-9/h3-5,14H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ITQAHSRPLLMTIL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC2=C(C=CC(=C2N1)Br)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9BrFNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

286.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

ethyl 7-bromo-4-fluoro-1H-indole-2-carboxylate chemical structure properties

This guide details the chemical structure, synthesis, and medicinal chemistry applications of ethyl 7-bromo-4-fluoro-1H-indole-2-carboxylate , a specialized heterocyclic building block used in the development of kinase inhibitors and antiviral agents.

Executive Summary & Chemical Identity

Ethyl 7-bromo-4-fluoro-1H-indole-2-carboxylate is a trisubstituted indole scaffold characterized by a specific halogenation pattern (4-fluoro, 7-bromo) and a reactive ester handle at the C2 position. This compound serves as a "privileged structure" in drug discovery, particularly for fragment-based drug design (FBDD) where the 7-bromo position allows for rapid library expansion via cross-coupling reactions, and the 4-fluoro substituent improves metabolic stability by blocking the P450-labile C4 position.

Chemical Identification Data

| Property | Data |

| Chemical Name | Ethyl 7-bromo-4-fluoro-1H-indole-2-carboxylate |

| CAS Number | 1154319-69-3 |

| Parent Acid CAS | 926208-98-2 (7-Bromo-4-fluoro-1H-indole-2-carboxylic acid) |

| Molecular Formula | C₁₁H₉BrFNO₂ |

| Molecular Weight | 286.10 g/mol |

| SMILES | CCOC(=O)C1=CC2=C(C=CC(=C2N1)Br)F |

| Appearance | Off-white to tan crystalline solid |

| Solubility | Soluble in DMSO, DMF, EtOAc; sparingly soluble in water |

Structural Properties & Reactivity Profile

The utility of this scaffold lies in its orthogonal reactivity. Each substituent provides a distinct handle for chemical elaboration, allowing medicinal chemists to "walk around the ring" during lead optimization.

Functional Group Analysis

-

C7-Bromine (Synthetic Handle): The most critical feature. It is highly reactive in Palladium-catalyzed cross-coupling reactions (Suzuki-Miyaura, Buchwald-Hartwig), enabling the attachment of solubilizing groups or pharmacophores to the "bottom" of the indole cleft.

-

C4-Fluorine (Metabolic Shield): Fluorine at C4 is strategically placed to block oxidative metabolism (hydroxylation) often observed at this electron-rich position in unsubstituted indoles. It also modulates the pKa of the indole NH.

-

C2-Ester (Anchor): Provides a gateway to amides (via aminolysis/hydrolysis-coupling) or alcohols (via reduction), serving as the primary hydrogen-bonding interaction site in many kinase binding pockets (e.g., Hinge Region binding).

Reactivity Logic Diagram

Figure 1: Orthogonal reactivity map of the scaffold, highlighting the three primary vectors for chemical diversity.

Synthetic Protocol: Fischer Indole Synthesis

The most robust method for constructing this specific substitution pattern is the Fischer Indole Synthesis . Direct halogenation of a pre-formed indole-2-carboxylate often yields mixtures (regioselectivity issues at C3/C5/C6), whereas the Fischer approach locks the substituents in place from the hydrazine precursor.

Retrosynthetic Logic

To obtain the 4-fluoro and 7-bromo pattern, the cyclization must occur on a hydrazine derived from 2-bromo-5-fluoraniline .

-

Precursor: (2-Bromo-5-fluorophenyl)hydrazine (CAS 60481-35-8).[1][2]

-

Cyclization Partner: Ethyl Pyruvate.[3]

Step-by-Step Experimental Protocol

Reaction Overview:

Materials:

-

(2-Bromo-5-fluorophenyl)hydrazine hydrochloride (1.0 eq)

-

Ethyl pyruvate (1.1 eq)

-

Polyphosphoric Acid (PPA) or Methanesulfonic acid (MsOH)

-

Ethanol (Absolute)

-

Toluene (for cyclization)[4]

Procedure:

-

Hydrazone Formation:

-

Dissolve (2-bromo-5-fluorophenyl)hydrazine HCl (10 mmol) in Ethanol (30 mL).

-

Add Ethyl pyruvate (11 mmol) dropwise at room temperature.

-

Stir for 2–4 hours. A precipitate (the hydrazone) typically forms.

-

Filter the solid, wash with cold ethanol, and dry under vacuum. Note: Isolate this intermediate for higher purity in the next step.

-

-

Cyclization (Fischer Rearrangement):

-

Suspend the dried hydrazone in Toluene (50 mL).

-

Add p-Toluenesulfonic acid (pTSA) (1.5 eq) or Polyphosphoric acid (5 eq by weight).

-

Reflux the mixture using a Dean-Stark trap to remove water (critical for driving the equilibrium).

-

Monitor by TLC (Hexane:EtOAc 4:1). The hydrazone spot will disappear, and a fluorescent indole spot will appear.

-

Regioselectivity Note: Cyclization can theoretically occur at the position ortho to the hydrazine. In 2-bromo-5-fluorophenylhydrazine, one ortho position is blocked by Bromine (C2), forcing cyclization to the other ortho position (C6). This unequivocally yields the 7-bromo-4-fluoro isomer.

-

-

Work-up & Purification:

-

Cool to room temperature. Neutralize with saturated NaHCO₃.

-

Extract with Ethyl Acetate (3x). Wash organics with brine, dry over Na₂SO₄.

-

Concentrate in vacuo.[3]

-

Purify via flash column chromatography (SiO₂, Gradient 0-20% EtOAc in Hexanes).

-

Synthesis Pathway Diagram

Figure 2: Mechanistic pathway of the Fischer Indole Synthesis ensuring the specific 4,7-substitution pattern.

Medicinal Chemistry Applications

Kinase Inhibitors (Vemurafenib Analogs)

The 7-substituted indole scaffold is structurally homologous to the 7-azaindole core found in Vemurafenib (Zelboraf), a BRAF inhibitor.

-

Mechanism: The indole NH and C2-carbonyl (from the ester/amide) form a donor-acceptor motif that binds to the kinase hinge region (Glu/Cys residues).

-

Role of 7-Br: Allows extension into the solvent-exposed region or the "gatekeeper" pocket via Suzuki coupling with aryl boronic acids.

HCV NS5B Polymerase Inhibitors

Indole-2-carboxylates are well-documented allosteric inhibitors of the Hepatitis C Virus (HCV) NS5B polymerase.

-

Role of 4-F: Enhances lipophilicity (LogP) for membrane permeability while preventing metabolic degradation of the indole core.

-

Structure-Activity Relationship (SAR): The ester is often hydrolyzed to the acid or converted to an acyl sulfonamide to mimic the transition state of the phosphoryl transfer reaction.

Safety and Handling

-

Hazard Classification: Irritant (Skin/Eye/Respiratory).

-

Handling: Use standard PPE (gloves, goggles, fume hood). Brominated indoles can be photosensitive; store in amber vials.

-

Storage: Keep cool (2-8°C) and dry. The ester is stable, but the free acid (if hydrolyzed) may decarboxylate at high temperatures (>200°C).

References

-

PubChem Compound Summary: 7-Bromo-4-fluoro-1H-indole-2-carboxylic acid (Parent Acid). CID 16313512.[5] Link

-

Bidepharm Product Data: Ethyl 7-bromo-4-fluoro-1H-indole-2-carboxylate (CAS 1154319-69-3). Link

- Robinson, B. (1983). The Fischer Indole Synthesis. Wiley-Interscience. (Foundational text on the regiochemistry of ortho-substituted hydrazines).

- Popowycz, F., et al. (2011). "Synthesis of 4- and 7-azaindoles via the Fischer reaction." Tetrahedron, 67(14), 2467-2473. (Demonstrates the regiochemical logic used in the protocol above).

Sources

- 1. 60481-35-8|(2-Bromo-5-fluorophenyl)hydrazine hydrochloride|BLD Pharm [bldpharm.com]

- 2. 60481-35-8 | MFCD22571157 | (2-Bromo-5-Fluorophenyl)Hydrazine Hydrochloride [aaronchem.com]

- 3. arkat-usa.org [arkat-usa.org]

- 4. WO2008072257A2 - Process for the preparation of indole derivatives - Google Patents [patents.google.com]

- 5. 7-Bromo-4-fluoro-1H-indole-2-carboxylic acid | C9H5BrFNO2 | CID 16313512 - PubChem [pubchem.ncbi.nlm.nih.gov]

CAS 292636-09-0 ethyl 7-bromo-4-fluoro-1H-indole-2-carboxylate safety data sheet

CAS: 292636-09-0 | Formula: C₁₁H₉BrFNO₂ | M.W.: 286.10 g/mol

Part 1: Molecular Architecture & Significance

Ethyl 7-bromo-4-fluoro-1H-indole-2-carboxylate represents a high-value scaffold in medicinal chemistry, specifically designed for the construction of multi-functionalized indole derivatives. Its significance lies in its orthogonal reactivity profile :

-

C7-Bromine: A "soft" electrophile positioned for palladium-catalyzed cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig), allowing for the introduction of aryl or heteroaryl extensions.

-

C4-Fluorine: A metabolic blocker that modulates pKa and lipophilicity. While less reactive than the bromine, it can participate in nucleophilic aromatic substitution (

) under forcing conditions or serve as a stable bioisostere for hydrogen to block metabolic oxidation. -

C2-Ester: A "hard" electrophile serving as a masked carboxylic acid, amenable to hydrolysis, reduction, or direct amidation to form pharmacophores.

This compound is frequently utilized as an intermediate in the synthesis of kinase inhibitors (e.g., JAK, VEGFR) and receptor modulators where the indole core mimics the purine or tryptophan residues in biological pockets.

Part 2: Comprehensive Hazard Profiling

Note: While specific toxicological data for this exact intermediate may be limited, its classification is derived from the structure-activity relationship (SAR) of halogenated indole esters.

GHS Classification (Derived)

| Hazard Class | Category | Hazard Statement | Code |

| Skin Corrosion/Irritation | Cat 2 | Causes skin irritation. | H315 |

| Serious Eye Damage/Irritation | Cat 2A | Causes serious eye irritation.[1] | H319 |

| STOT - Single Exposure | Cat 3 | May cause respiratory irritation.[1] | H335 |

Risk Assessment Logic

-

Inhalation Risk: The indole core, combined with halogenation, increases lipophilicity, potentially facilitating absorption through mucous membranes. Dust generation during weighing is the primary exposure vector.

-

Chemical Burns: While not corrosive, the hydrolysis of the ester in moisture-rich environments (eyes, lungs) can generate localized acidity. The bromine substituent adds potential for sensitization.

Part 3: Strategic Handling & Storage Protocols

Objective: Maintain chemical integrity (purity >98%) while preventing operator exposure.

Environmental Control

-

Atmosphere: Store under Inert Gas (Argon or Nitrogen) . Halogenated indoles can be susceptible to oxidative degradation over prolonged periods.

-

Temperature: 2–8°C (Refrigerated) . Low temperature retards ester hydrolysis and potential dehalogenation.

-

Light: Amber Vials Required . Carbon-Bromine bonds are photosensitive; UV exposure can lead to radical formation and homolytic cleavage.

"Self-Validating" Handling Workflow

This protocol ensures that safety checks are integral to the experimental process.

Figure 1: Safe handling workflow incorporating visual purity validation.

Part 4: Synthetic Utility & Experimental Protocols

Synthesis of the Core Scaffold

The most robust route to Ethyl 7-bromo-4-fluoro-1H-indole-2-carboxylate is the Fischer Indole Synthesis . This method is preferred for its scalability and the availability of precursors.

Reaction Scheme:

-

Precursors: (2-Bromo-5-fluorophenyl)hydrazine + Ethyl Pyruvate.

-

Catalyst: Polyphosphoric Acid (PPA) or

/EtOH. -

Mechanism: Hydrazone formation

[3,3]-Sigmatropic Rearrangement

Protocol (Step-by-Step):

-

Hydrazone Formation: Dissolve (2-bromo-5-fluorophenyl)hydrazine (1.0 eq) and ethyl pyruvate (1.1 eq) in Ethanol. Stir at RT for 2 hours. Validation: Monitor TLC (Hexane:EtOAc 8:1) for disappearance of hydrazine.

-

Cyclization: Evaporate solvent. Resuspend residue in Polyphosphoric Acid (PPA). Heat to 100-110°C for 3-4 hours. Critical: Do not overheat (>120°C) to prevent defluorination.

-

Quench: Pour onto crushed ice/water mixture with vigorous stirring. The indole ester will precipitate.

-

Purification: Filter the solid. Recrystallize from Ethanol/Water or Toluene.

Functionalization Pathways

The utility of CAS 292636-09-0 is best realized through divergent synthesis.

Figure 2: Divergent synthetic pathways utilizing the orthogonal reactivity of the scaffold.

Part 5: Emergency Response Framework

First Aid Measures

-

Eye Contact: Immediately flush with saline or water for 15 minutes . The presence of the ester group can lead to hydrolysis-induced acidity on the ocular surface. Consult an ophthalmologist.

-

Skin Contact: Wash with PEG-400 (polyethylene glycol) followed by soap and water. PEG is superior for solubilizing lipophilic indoles compared to water alone.

-

Ingestion: Do NOT induce vomiting. The compound is likely a solid irritant; aspiration risk is low, but gastric irritation is high. Rinse mouth with water.[1][2]

Fire Fighting

-

Media: Dry chemical,

, or alcohol-resistant foam.[2] -

Specific Hazards: Combustion will generate Hydrogen Bromide (HBr) , Hydrogen Fluoride (HF) , and Nitrogen Oxides (

). -

PPE: Firefighters must wear full structural gear and Self-Contained Breathing Apparatus (SCBA) due to the risk of HF generation, which is corrosive to lung tissue.

Spill Containment

-

Isolate: Evacuate a 10-meter radius.

-

Suppress: Dampen solid spills with a light oil or PEG to prevent dust generation.

-

Clean: Sweep up into a dedicated halogenated waste container. Do not use water for initial cleanup to avoid spreading the material.

Part 6: Physical & Chemical Properties (Reference)

| Property | Value / Description | Note |

| Physical State | Solid (Crystalline powder) | Typically off-white to pale yellow. |

| Melting Point | Not Experimentally Determined* | Analogues typically melt 140-180°C. Verify experimentally. |

| Solubility (Water) | Negligible | Hydrophobic scaffold. |

| Solubility (Organic) | High | DMSO, DMF, Ethyl Acetate, DCM. |

| Molecular Weight | 286.10 | |

| pKa (NH) | ~16-17 | Weakly acidic, deprotonatable by NaH/Cs₂CO₃. |

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 11607987 (Related Indole Scaffolds). Retrieved from [Link]

- Ishikura, M., et al. (2015).Recent advances in the synthesis of biologically active indole derivatives. Chemical Reviews. (Contextual grounding for Fischer Indole Synthesis protocols).

-

Gribble, G. W. (2010). Heterocyclic Scaffolds II: Indoles. Springer-Verlag Berlin Heidelberg. (Source for halogenated indole reactivity).[3]

Sources

A Technical Guide to the Therapeutic Potential of 4-Fluoro-7-Bromoindole Derivatives in Neurology

Abstract: The indole scaffold represents a "privileged structure" in neuropharmacology, forming the core of numerous biologically active compounds. The strategic introduction of halogen substituents, specifically fluorine and bromine at the 4- and 7-positions respectively, creates a versatile chemical entity with significant therapeutic potential in neurology. The electron-withdrawing nature of fluorine can enhance metabolic stability and binding affinity, while the bromine atom serves as a crucial synthetic handle for creating diverse molecular libraries. This guide provides an in-depth technical exploration of 4-fluoro-7-bromoindole derivatives, detailing their chemical synthesis, multifaceted mechanisms of action, and preclinical validation in models of major neurological disorders, including depression, Alzheimer's disease, Parkinson's disease, and neuropathic pain. We will dissect the causality behind experimental choices, present validated protocols, and offer a forward-looking perspective on the clinical translation of this promising class of compounds.

Part 1: The Chemical Foundation of 4-Fluoro-7-Bromoindoles

The Indole Scaffold: A Privileged Structure in Neuropharmacology

The indole nucleus is a ubiquitous bicyclic aromatic heterocycle found in a vast array of natural products and synthetic drugs. Its structural resemblance to the neurotransmitter serotonin has made it a cornerstone in the development of therapies for psychiatric and neurological conditions.[1] Derivatives of this scaffold have been successfully developed as agents targeting a wide range of molecular pathways implicated in neurodegeneration, neuroinflammation, and mood disorders.[1][2]

Strategic Importance of Fluorine and Bromine Substitution

The unique properties of 4-fluoro-7-bromoindole stem from its specific halogenation pattern.

-

Fluorine at the 4-position: The high electronegativity of fluorine significantly alters the electronic properties of the indole ring. This modification can lead to improved pharmacokinetic profiles, such as enhanced metabolic stability and increased binding affinity to target proteins.[3][4] The introduction of fluorine is a well-established strategy in medicinal chemistry to block sites of metabolic oxidation and to modulate the pKa of nearby functional groups.

-

Bromine at the 7-position: The bromine atom is an exceptionally useful synthetic handle. It readily participates in a variety of palladium-catalyzed cross-coupling reactions, including Suzuki, Sonogashira, and Buchwald-Hartwig couplings.[3][5] This allows for the systematic and efficient introduction of diverse organic fragments, enabling the rapid generation of compound libraries for structure-activity relationship (SAR) studies.[3]

Synthesis of the 4-Fluoro-7-Bromoindole Core and its Derivatives

The 7-Bromo-4-fluoroindole core is a valuable heterocyclic intermediate for building novel pharmaceutical candidates.[3] Its synthesis and subsequent derivatization are critical steps in drug discovery. A common and robust method involves palladium-catalyzed cross-coupling reactions to append various functional groups to the indole nucleus.

This protocol describes a general procedure for the synthesis of 7-amino-substituted 4-fluoroindole derivatives, a key step in creating compounds with potential activity at serotonin receptors or other amine-binding targets.

-

Reaction Setup: To an oven-dried Schlenk tube, add 4-fluoro-7-bromoindole (1.0 equiv.), the desired amine (1.2 equiv.), a palladium catalyst such as Pd₂(dba)₃ (0.02 equiv.), and a suitable phosphine ligand like Xantphos (0.04 equiv.).

-

Solvent and Base: Add a strong, non-nucleophilic base, such as sodium tert-butoxide (1.4 equiv.). Evacuate and backfill the tube with an inert gas (e.g., Argon) three times.

-

Reaction Execution: Add anhydrous toluene or dioxane as the solvent via syringe. Seal the tube and heat the reaction mixture to 80-110 °C with vigorous stirring.

-

Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed (typically 4-18 hours).[6]

-

Workup: Cool the reaction mixture to room temperature. Dilute with ethyl acetate and filter through a pad of Celite to remove the catalyst.

-

Purification: Concentrate the filtrate under reduced pressure. Purify the crude product by column chromatography on silica gel using an appropriate solvent system (e.g., hexanes/ethyl acetate gradient) to yield the desired 7-amino-4-fluoroindole derivative.

-

Characterization: Confirm the structure and purity of the final compound using NMR spectroscopy (¹H, ¹³C, ¹⁹F), mass spectrometry, and IR spectroscopy.[6]

Multi-Target Approaches in Neurodegeneration

The complexity of neurodegenerative diseases often requires therapeutic strategies that address multiple pathological pathways simultaneously. The versatile indole scaffold is ideal for developing such multi-functional agents.

[1][7]* Enzyme Inhibition: In Alzheimer's disease, cognitive decline is linked to reduced levels of the neurotransmitter acetylcholine. Inhibiting the enzymes that break it down, acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), is a key therapeutic strategy. S[1]imilarly, in Parkinson's disease, inhibiting monoamine oxidase-B (MAO-B) can help preserve dopamine levels. I[8]ndole derivatives have been designed to inhibit these enzymes, with some compounds showing potent activity against both MAO and cholinesterases, making them promising multi-target candidates for Alzheimer's therapy. *[7] Neuroprotection: Beyond enzyme inhibition, these compounds can exert direct neuroprotective effects by mitigating oxidative stress, a common factor in neuronal cell death.

[2]### Part 3: Preclinical Evaluation and Therapeutic Applications

The therapeutic potential of this compound class is being validated across various preclinical models of neurological disorders.

Application in Models of Alzheimer's Disease

Rationale: To develop multi-functional agents that can simultaneously inhibit key enzymes (AChE, BuChE, MAO-B) and protect neurons from inflammatory and oxidative damage.

[9][7]##### Experimental Protocol: In Vitro Multi-Enzyme Inhibition Assay

-

Enzyme Sources: Use recombinant human enzymes (hAChE, hBuChE, hMAO-A, hMAO-B) for specificity.

-

Assay Principle:

-

Cholinesterases (Ellman's Method): Measure the hydrolysis of acetylthiocholine (for AChE) or butyrylthiocholine (for BuChE) by monitoring the production of a colored product upon reaction with DTNB (5,5'-dithio-bis-(2-nitrobenzoic acid)) spectrophotometrically.

-

MAO (Amplex Red Assay): Measure the hydrogen peroxide produced during the oxidative deamination of a substrate (e.g., p-tyramine) using a fluorogenic probe like Amplex Red in the presence of horseradish peroxidase.

-

-

Procedure: Incubate the respective enzyme with varying concentrations of the test indole derivative for a defined period. Initiate the reaction by adding the substrate.

-

Data Analysis: Measure the rate of reaction and calculate the concentration of the compound required to inhibit 50% of the enzyme's activity (IC₅₀ value).

| Target Enzyme | IC₅₀ (µM) of Compound 'X' | IC₅₀ (µM) of Ladostigil (Reference) |

| Human MAO-A | 4.31 | > 10 |

| Human MAO-B | 2.62 | ~45.0 |

| Eel AChE | 3.70 | ~6.50 |

| Equine BuChE | 2.82 | ~8.00 |

| (Data is illustrative, based on findings for similar multifunctional indole derivatives)[7] |

Application in Models of Parkinson's Disease

Rationale: To protect dopaminergic neurons from the neurotoxic effects of oxidative stress and inflammation, which are central to Parkinson's pathogenesis.

[2][10]##### Experimental Protocol: In Vivo MPTP Mouse Model

-

Model Induction: Administer the neurotoxin MPTP (1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine) to mice. MPTP is metabolized to MPP+, which selectively destroys dopaminergic neurons in the substantia nigra, mimicking the pathology of Parkinson's disease. 2[2][10]. Treatment: Administer the test indole derivative to a cohort of mice before, during, or after MPTP administration. Include vehicle control and MPTP-only groups.

-

Behavioral Assessment: Evaluate motor deficits using tests like the rotarod test (for balance and coordination) and the pole test (for bradykinesia).

-

Neurochemical Analysis: After the study period, sacrifice the animals and dissect the striatum. Use HPLC to quantify the levels of dopamine and its metabolites (DOPAC, HVA) as a measure of dopaminergic terminal integrity. 5[2]. Immunohistochemistry: Stain sections of the substantia nigra for Tyrosine Hydroxylase (TH), a marker for dopaminergic neurons, to quantify neuronal loss. Also, stain for markers of microglial activation (Iba1) and astrocytosis (GFAP) to assess neuroinflammation.

[2]##### Data Summary: Neuroprotective Effects in MPTP Mouse Model

| Treatment Group | Striatal Dopamine (% of Control) | TH+ Neurons in SNc (% of Control) |

|---|---|---|

| Vehicle Control | 100% | 100% |

| MPTP Only | 35% | 45% |

| MPTP + Indole Derivative | 75% | 80% |

(Data is illustrative, based on findings for neuroprotective indole derivatives)[2]

Part 4: Pharmacokinetic and Pharmacodynamic Considerations

Principles of PK/PD in CNS Drug Development

The success of a CNS drug hinges on its ability to cross the blood-brain barrier and achieve therapeutic concentrations at its target site without causing systemic toxicity. Pharmacokinetics (PK) describes what the body does to the drug (absorption, distribution, metabolism, excretion), while pharmacodynamics (PD) describes what the drug does to the body (the therapeutic effect). A[11][12] thorough understanding of the PK/PD relationship is essential for optimizing dosing regimens and predicting clinical efficacy.

[12][13]#### 4.2 The Role of Fluorine in Enhancing Drug-like Properties As previously mentioned, the incorporation of fluorine is a key strategy for improving the drug-like properties of 4-fluoro-7-bromoindole derivatives.

-

Metabolic Stability: Fluorine substitution can block metabolically labile C-H bonds, preventing oxidative metabolism by cytochrome P450 enzymes and thereby increasing the drug's half-life. *[3][4] Bioavailability: By improving metabolic stability, oral bioavailability can be enhanced. *[4] Blood-Brain Barrier (BBB) Penetration: While not guaranteed, the increased lipophilicity associated with fluorine substitution can sometimes improve a compound's ability to cross the BBB.

Part 5: Future Directions and Conclusion

4-Fluoro-7-bromoindole derivatives represent a highly promising and versatile scaffold for the development of novel therapeutics for a range of challenging neurological disorders. Their synthetic tractability allows for fine-tuning of pharmacological properties to achieve desired potency, selectivity, and pharmacokinetic profiles. The ability to create multi-target ligands that can simultaneously address distinct pathological mechanisms, such as neurotransmitter imbalance and neuroinflammation, is a particularly powerful advantage.

Future research should focus on optimizing BBB penetration, conducting comprehensive long-term toxicology studies, and identifying specific biomarkers to aid in clinical trial design. While no clinical trials have been initiated for this specific class of compounds yet, the robust preclinical data for related indole derivatives suggests that with continued research and development, 4-fluoro-7-bromoindoles could become a valuable addition to the therapeutic arsenal against devastating neurological diseases.

References

- The Role of 7-Bromo-4-fluoroindole in Advanced Organic Synthesis. (2026, January 29). Google.

- Potential new lead compounds for the treatment of depression and anxiety disorders. (2022, November 15). Medical University of Vienna.

- Developing Novel Prodrugs for Neurological Disorders. (2021, October 15). NeuroPro Therapeutics.

- Synthesis of 4-Substituted 7-Azaindole Derivatives via Pd-Catalyzed CN and CO Coupling. (2026, February 7).

- PHARMACOKINETICS, PHARMACODYNAMICS, AND DRUG DISPOSITION. ACNP.

- Synthesis and biological evaluation of 4-fluoro-, 7-fluoro-, and 4,7-difluoro-5,6-dihydroxytryptamines. PubMed.

- Fluorinated indole-imidazole conjugates: Selective orally bioavailable 5-HT7 receptor low-basicity agonists, potential neuropathic painkillers. (2019, May 15). PubMed.

- Novel Compounds Show Potential for Treating Anxiety Disorders With Fewer Adverse Effects. (2022, December 12). Pharmacy Times.

- Synthesis of 5-Fluoroindole-5-13C. DiVA.

- New candidate compounds show promise for Alzheimer's and pain treatment. (2025, May 14). News-Medical.net.

- New compounds effective against Alzheimer's disease onset and progression. (2004, November 8). EurekAlert!.

- SYNTHESIS AND PHARMACOLOGICAL ACTIVITIES OF 7-AZAINDOLE DERIV

- Design, synthesis and evaluation of indole derivatives as multifunctional agents against Alzheimer's disease. MedChemComm.

- In silico screening of anti-Parkinsonian multi-target drugs from natural compounds. (2025, July 7). Journal of Biomolecular Structure and Dynamics.

- Indole-Based Compounds in the Development of Anti-Neurodegener

- 4-amino-7-chloroquinoline derivatives for treating Parkinson's disease: implic

- Mechanisms and Emerging Regulators of Neuroinflammation: Exploring New Therapeutic Strategies for Neurological Disorders. (2024, December 26). PMC.

- Pharmacokinetics and pharmacodynamics of fluoroquinolones in the respir

- Investigating Therapeutic Effects of Indole Derivatives Targeting Inflammation and Oxidative Stress in Neurotoxin-Induced Cell and Mouse Models of Parkinson's Disease. (2023, January 30). PMC.

- New indole derivatives as potent and selective serotonin uptake inhibitors. PubMed.

- Pharmacokinetics and pharmacodynamics of fluoroquinolones. PubMed.

- Preclinical Evaluation of Serotonin Receptor Agonists as Novel Pharmacological Tools in Fragile X Syndrome. (2013, February 22).

- Selective agonists for serotonin 7 (5-HT7) receptor and their applications in preclinical models: an overview. (2014, June 1). Semantic Scholar.

- Pharmacodynamics: Exploring Drug Actions and Biological Responses. (2025, September 5). Walsh Medical Media.

- Pharmacokinetics and Pharmacodynamics. (2021, August 13). YouTube.

- Neuroinflammation: The Silent Culprit behind a Range of Neurological Disorders.

Sources

- 1. mdpi.com [mdpi.com]

- 2. Investigating Therapeutic Effects of Indole Derivatives Targeting Inflammation and Oxidative Stress in Neurotoxin-Induced Cell and Mouse Models of Parkinson’s Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 3. nbinno.com [nbinno.com]

- 4. Fluorinated indole-imidazole conjugates: Selective orally bioavailable 5-HT7 receptor low-basicity agonists, potential neuropathic painkillers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. pjps.pk [pjps.pk]

- 7. Design, synthesis and evaluation of indole derivatives as multifunctional agents against Alzheimer's disease - MedChemComm (RSC Publishing) [pubs.rsc.org]

- 8. biori.periodikos.com.br [biori.periodikos.com.br]

- 9. New compounds effective against Alzheimer's disease onset and progression | EurekAlert! [eurekalert.org]

- 10. 4-amino-7-chloroquinoline derivatives for treating Parkinson's disease: implications for drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 11. acnp.org [acnp.org]

- 12. walshmedicalmedia.com [walshmedicalmedia.com]

- 13. Pharmacokinetics and pharmacodynamics of fluoroquinolones - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Solubility of Ethyl 7-Bromo-4-Fluoro-1H-Indole-2-Carboxylate in Organic Solvents

Abstract

This technical guide provides a comprehensive framework for understanding and determining the solubility of ethyl 7-bromo-4-fluoro-1H-indole-2-carboxylate, a key intermediate in pharmaceutical research and development. In the absence of extensive published quantitative data for this specific molecule, this document serves as a first-principles guide for researchers, scientists, and drug development professionals. It elucidates the theoretical underpinnings of solubility, predicts the solubility behavior of the target molecule based on its structural attributes, and provides detailed, field-proven experimental protocols for both kinetic and thermodynamic solubility assessment. The methodologies are designed to be self-validating, ensuring the generation of reliable and reproducible data crucial for process development, formulation, and preclinical studies.

Introduction: The Significance of a Substituted Indole

The indole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous natural products and synthetic drugs. Ethyl 7-bromo-4-fluoro-1H-indole-2-carboxylate is a highly functionalized derivative, making it a valuable building block in the synthesis of complex therapeutic agents.[1] Its utility in drug discovery is underscored by the strategic placement of its substituents: the bromo and fluoro groups can modulate electronic properties, lipophilicity, and metabolic stability, while the ethyl carboxylate provides a handle for further chemical modification.[2][3]

Understanding the solubility of this compound is paramount. Solubility dictates the choice of solvents for synthesis and purification, influences the feasibility of formulation strategies, and ultimately impacts a drug candidate's bioavailability.[4][5] This guide will equip the researcher with the foundational knowledge and practical protocols to navigate the solubility landscape of this important molecule.

Theoretical Framework: Predicting Solubility

The solubility of a solid in a liquid solvent is governed by a thermodynamic equilibrium between the solid state and the solvated state. This process can be conceptually broken down into two main energy considerations: the energy required to break the solute-solute and solvent-solvent interactions, and the energy released upon the formation of new solute-solvent interactions.

The "Like Dissolves Like" Principle

The adage "like dissolves like" is a cornerstone of solubility prediction, emphasizing that substances with similar intermolecular forces are likely to be miscible.[6][7][8][9][10] This principle is primarily driven by the polarity of the solute and the solvent.

-

Polar Solvents: These solvents, such as water, ethanol, and methanol, have significant dipole moments and can engage in hydrogen bonding. They are effective at dissolving polar solutes.

-

Nonpolar Solvents: Solvents like hexane and toluene have low dielectric constants and primarily interact through weaker van der Waals forces. They are suitable for dissolving nonpolar solutes.

Molecular Structure Analysis of Ethyl 7-Bromo-4-Fluoro-1H-Indole-2-Carboxylate

To predict its solubility, we must first analyze the structural features of our target molecule:

-

Indole Core: The indole ring system is aromatic and possesses a nitrogen atom. The N-H group can act as a hydrogen bond donor, and the pi-system can interact with other aromatic systems.

-

Ethyl Carboxylate Group: This ester group introduces polarity and a hydrogen bond acceptor site (the carbonyl oxygen).

-

Bromo and Fluoro Substituents: The halogen atoms, particularly the highly electronegative fluorine, increase the molecule's polarity. However, they can also increase lipophilicity.[11] The C-F bond is known to have a significant impact on a molecule's physicochemical properties.[2]

Based on this structure, ethyl 7-bromo-4-fluoro-1H-indole-2-carboxylate can be classified as a moderately polar molecule. It possesses both hydrogen bond donor (N-H) and acceptor (C=O) capabilities. Therefore, it is expected to have limited solubility in highly nonpolar solvents like hexane and better solubility in solvents of intermediate to high polarity.

The Role of Crystal Lattice Energy

For a solid to dissolve, the energy of solvation must overcome the crystal lattice energy—the energy that holds the molecules together in a solid state.[12][13][14][15][16] A high lattice energy, often associated with strong intermolecular interactions in the solid state such as extensive hydrogen bonding, will generally lead to lower solubility. The planar nature of the indole ring may facilitate efficient packing in the crystal lattice, potentially increasing its stability.

A Practical Guide to Solvent Selection

The following table provides a list of common organic solvents, categorized by their polarity, which can be used as a starting point for solubility screening. The dielectric constant is a good indicator of a solvent's polarity.[17]

| Solvent | Formula | Dielectric Constant (at 20°C) | Boiling Point (°C) | Solvent Type | Predicted Solubility of Target Compound |

| n-Hexane | C₆H₁₄ | 1.88 | 69 | Nonpolar | Low |

| Toluene | C₇H₈ | 2.38 | 111 | Nonpolar, Aromatic | Low to Moderate |

| Diethyl Ether | C₄H₁₀O | 4.34 | 35 | Nonpolar | Moderate |

| Ethyl Acetate | C₄H₈O₂ | 6.02 | 77 | Polar Aprotic | Moderate to High |

| Dichloromethane | CH₂Cl₂ | 9.08 | 40 | Polar Aprotic | Moderate to High |

| Acetone | C₃H₆O | 20.7 | 56 | Polar Aprotic | High |

| Ethanol | C₂H₆O | 24.6 | 78 | Polar Protic | High |

| Methanol | CH₄O | 32.7 | 65 | Polar Protic | High |

| Dimethylformamide (DMF) | C₃H₇NO | 36.7 | 153 | Polar Aprotic | Very High |

| Dimethyl Sulfoxide (DMSO) | C₂H₆OS | 47 | 189 | Polar Aprotic | Very High |

Data compiled from various sources.[18][19][20]

Experimental Determination of Solubility

Since theoretical predictions provide only an estimate, experimental determination is crucial. Two common methods are the kinetic and thermodynamic solubility assays.[4][5][21][22]

Kinetic Solubility Assay

This high-throughput method is often used in early drug discovery to quickly assess solubility. It measures the concentration at which a compound, introduced from a concentrated DMSO stock solution, begins to precipitate in an aqueous buffer or organic solvent.[5][21][23]

Caption: Workflow for Kinetic Solubility Determination.

Protocol for Kinetic Solubility:

-

Stock Solution Preparation: Prepare a 10 mM stock solution of ethyl 7-bromo-4-fluoro-1H-indole-2-carboxylate in 100% DMSO.

-

Plate Preparation: In a 96-well plate, add the appropriate organic solvent to each well.

-

Compound Addition: Add a small volume of the DMSO stock solution to the wells to achieve a range of final concentrations (e.g., 1-200 µM). The final DMSO concentration should be kept low (e.g., <1%) to minimize its effect on solubility.

-

Incubation: Seal the plate and shake at a constant temperature (e.g., 25°C) for a defined period (e.g., 2 hours).

-

Detection: Analyze the samples. This can be done by measuring the turbidity (light scattering) using a nephelometer or by filtering the samples and quantifying the concentration of the dissolved compound in the filtrate using HPLC-UV or LC-MS.

Thermodynamic (Equilibrium) Solubility Assay

This method determines the true equilibrium solubility of a compound and is considered the gold standard. It involves equilibrating an excess of the solid compound with the solvent over a longer period.[4][21][22]

Caption: Workflow for Thermodynamic Solubility Determination.

Protocol for Thermodynamic (Shake-Flask) Solubility:

-

Sample Preparation: Add an excess amount of solid ethyl 7-bromo-4-fluoro-1H-indole-2-carboxylate to a vial containing a known volume of the test solvent. The presence of undissolved solid at the end of the experiment is crucial.

-

Equilibration: Seal the vials and agitate them at a constant temperature (e.g., 25°C) for an extended period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation: Separate the undissolved solid from the saturated solution by filtration (using a solvent-compatible, non-adsorptive filter, e.g., PTFE) or centrifugation.

-

Quantification: Dilute an aliquot of the clear supernatant with a suitable solvent and determine the concentration of the dissolved compound using a validated analytical method such as HPLC-UV or LC-MS with a calibration curve.

Data Presentation and Interpretation

The results of the solubility studies should be compiled into a clear, comparative table.

| Solvent | Kinetic Solubility (µg/mL) | Thermodynamic Solubility (µg/mL) | Observations |

| n-Hexane | Experimental Data | Experimental Data | e.g., Insoluble |

| Toluene | Experimental Data | Experimental Data | e.g., Sparingly soluble |

| Ethyl Acetate | Experimental Data | Experimental Data | e.g., Soluble |

| Acetone | Experimental Data | Experimental Data | e.g., Freely soluble |

| Ethanol | Experimental Data | Experimental Data | e.g., Freely soluble |

| DMSO | Experimental Data | Experimental Data | e.g., Very soluble |

Interpretation: Discrepancies between kinetic and thermodynamic solubility are common. Kinetic solubility can sometimes overestimate the true solubility due to the formation of supersaturated solutions. The thermodynamic solubility value is the most reliable for downstream applications such as formulation development.

Conclusion

References

- Current time information in San Francisco, CA, US. Google.

-

Solubility of organic compounds (video). Khan Academy. Retrieved from [Link]

-

Hydrogen bonding properties of non-polar solvents. RSC Publishing. Retrieved from [Link]

-

Common Organic Solvents - Table of Properties. Scribd. Retrieved from [Link]

-

Comparison of the polarity of organic solvents. uHPLCs. Retrieved from [Link]_

-

Lattice Energy. Chemistry LibreTexts. Retrieved from [Link]

-

Lattice energy: Definition, Importance and Factors affecting. Allen. Retrieved from [Link]

-

How does the lattice energy of an ionic solid affect its solubility in water? [Section 13.1 ]. Socratic. Retrieved from [Link]

-

How do you distinguish the polarity of organic solvent?. ResearchGate. Retrieved from [Link]

-

Lattice Energies in Ionic Solids. Chemistry LibreTexts. Retrieved from [Link]

-

5.1.5: Polarity of organic solvents. Chemistry LibreTexts. Retrieved from [Link]

-

Lattice energy. Wikipedia. Retrieved from [Link]

-

Solvents and Polarity. University of Rochester Department of Chemistry. Retrieved from [Link]

-

COMMON SOLVENT PROPERTIES. University of Wisconsin-Madison. Retrieved from [Link]

-

Common Solvents Used in Organic Chemistry: Table of Properties 1. Organic Chemistry Data. Retrieved from [Link]

-

Common Organic Solvents: Table of Properties1,2,3. Retrieved from [Link]

-

Polarity of Solvents. Retrieved from [Link]

-

Common Solvents Used in Organic Chemistry: Table of Properties. Retrieved from [Link]

-

Understanding 'Like Dissolves Like': The Chemistry Behind Solubility. Oreate AI Blog. Retrieved from [Link]

-

Hydrogen-Bond Acceptance of Solvents: A 19F Solvatomagnetic β1 Database to Replace Solvatochromic and Solvatovibrational Scales. ACS Publications. Retrieved from [Link]

-

5.2 How Hydrogen-bonding Influences Properties. Open Oregon Educational Resources. Retrieved from [Link]

-

Dissecting Solvent Effects on Hydrogen Bonding. PMC. Retrieved from [Link]

-

Thermodynamic vs. Kinetic Solubility: Knowing Which is Which. American Pharmaceutical Review. Retrieved from [Link]

-

What is the meaning of the “like dissolve like” rule in chemistry?. Quora. Retrieved from [Link]

-

Hydrogen-Bonding Interactions in Polymer–Organic Solvent Mixtures. ACS Publications. Retrieved from [Link]

-

Kinetic Solubility Assays Protocol. AxisPharm. Retrieved from [Link]

-

Problem 6 Explain the phrase like dissolve... [FREE SOLUTION]. Vaia. Retrieved from [Link]

-

2.6.1: Like Dissolves Like. Chemistry LibreTexts. Retrieved from [Link]

-

Aqueous solubility: Turbidimetric / Kinetic – Thermodynamic. Sygnature Discovery. Retrieved from [Link]

-

Tuning the Electronic Transition Energy of Indole via Substitution: Application to Identify Tryptophan-Based Chromophores That Absorb and Emit Visible Light. PMC. Retrieved from [Link]

-

Ethyl 7-bromo-1H-indole-2-carboxylate. PubChem. Retrieved from [Link]

-

Synthesis and Reactions of 3-Halogenated 2-CF3-Indoles. PMC. Retrieved from [Link]

-

Ethyl 7-bromo-1H-indole-2-carboxylate. Chem-Impex. Retrieved from [Link]

-

Why does the presence of halogens like Cl or F increase the liposolubility of a drug molecule?. Quora. Retrieved from [Link]

-

Fluorine in drug discovery: Role, design and case studies. Retrieved from [Link]

-

Fluorine-containing indoles: Synthesis and biological activity. ResearchGate. Retrieved from [Link]

-

(PDF) Ethyl 1H-indole-2-carboxylate. ResearchGate. Retrieved from [Link]

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. pharmacyjournal.org [pharmacyjournal.org]

- 3. researchgate.net [researchgate.net]

- 4. sygnaturediscovery.com [sygnaturediscovery.com]

- 5. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]

- 6. Khan Academy [khanacademy.org]

- 7. Understanding 'Like Dissolves Like': The Chemistry Behind Solubility - Oreate AI Blog [oreateai.com]

- 8. quora.com [quora.com]

- 9. vaia.com [vaia.com]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. quora.com [quora.com]

- 12. Lattice Energy [chemed.chem.purdue.edu]

- 13. Lattice energy: Definition, Importance and Factors affecting. [allen.in]

- 14. vaia.com [vaia.com]

- 15. Lattice Energies in Ionic Solids [saylordotorg.github.io]

- 16. Lattice energy - Wikipedia [en.wikipedia.org]

- 17. researchgate.net [researchgate.net]

- 18. scribd.com [scribd.com]

- 19. ce.sysu.edu.cn [ce.sysu.edu.cn]

- 20. organicchemistrydata.org [organicchemistrydata.org]

- 21. enamine.net [enamine.net]

- 22. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]

- 23. Kinetic Solubility Assays Protocol | AxisPharm [axispharm.com]

biological activity of halogenated indole-2-carboxylate scaffolds

An In-Depth Technical Guide to the Biological Activity of Halogenated Indole-2-Carboxylate Scaffolds

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

The indole nucleus is a cornerstone "privileged structure" in medicinal chemistry, found in a multitude of natural products and synthetic drugs.[1][2][3] The strategic introduction of halogen atoms and a carboxylate group at the C-2 position creates a versatile scaffold—the halogenated indole-2-carboxylate—with a profound impact on biological activity. This guide provides a comprehensive exploration of this scaffold, elucidating its diverse therapeutic potential, underlying mechanisms of action, and critical structure-activity relationships (SAR). We will delve into its applications as an antiviral, anticancer, and antimicrobial agent, supported by detailed experimental protocols and mechanistic insights to empower researchers in the field of drug discovery.

The Indole-2-Carboxylate Scaffold: A Foundation for Potent Bioactivity

The indole ring system, a fusion of a benzene and a pyrrole ring, offers a unique electronic and structural framework that facilitates interactions with a wide array of biological targets.[2] The carboxylate group at the C-2 position is particularly significant; its ability to act as a metal chelator is a key feature in the mechanism of action for several derivatives, most notably as enzyme inhibitors.[4][5][6]

Halogenation further refines the scaffold's properties. The introduction of halogens (F, Cl, Br, I) influences the molecule's lipophilicity, electronic distribution, and steric profile. These modifications can enhance binding affinity to target proteins, improve pharmacokinetic properties, and create new interaction points, such as halogen bonds.[3][7] The position and nature of the halogen substituent are critical determinants of the resulting biological activity, a central theme of the structure-activity relationships discussed herein.[3][8]

General Synthetic Strategy

A foundational understanding of the synthesis is crucial for analogue development. While numerous synthetic routes exist, a common pathway involves the Fischer indole cyclization, followed by functional group manipulations.

Caption: General workflow for the synthesis of indole-2-carboxamide derivatives.

Antiviral Activity: Targeting HIV-1 Integrase

One of the most significant applications of the halogenated indole-2-carboxylate scaffold is in the development of HIV-1 integrase strand transfer inhibitors (INSTIs).[5] Integrase is a critical enzyme in the viral life cycle, and its inhibition effectively halts viral replication.[4][5][6]

Mechanism of Action: Metal Chelation

Indole-2-carboxylic acid derivatives act as potent INSTIs by chelating the two Mg²⁺ ions within the enzyme's active site.[4][5][6] This interaction, primarily involving the indole nitrogen and the C-2 carboxyl group, prevents the catalytic activity required for integrating viral DNA into the host genome.

Caption: Mechanism of HIV-1 Integrase inhibition by indole-2-carboxylate derivatives.

Structure-Activity Relationship (SAR)

Systematic structural modifications have revealed key determinants for potent anti-integrase activity:

-

C-6 Position: Introduction of a halogenated benzene ring at the C-6 position of the indole core markedly increases inhibitory activity. This moiety is believed to engage in a π-π stacking interaction with viral DNA near the active site, enhancing binding affinity.[4][5][6][7]

-

C-3 Position: The introduction of a long branch at the C-3 position can improve interactions with a hydrophobic cavity near the active site, further boosting potency.[4]

-

C-2 Carboxyl Group: This group is essential for the chelation of Mg²⁺ ions and is a critical pharmacophore for activity.[4][9]

| Compound ID | Modifications | IC₅₀ (μM) against HIV-1 Integrase | Reference |

| Parent Compound | Unsubstituted Indole-2-carboxylic acid | > 50 | [5] |

| 17a | C6-halogenated benzene ring | 3.11 | [5][6] |

| 20a | C6-halogenated benzene and C3 long branch | 0.13 | [4] |

Experimental Protocol: HIV-1 Integrase Strand Transfer Assay

This protocol provides a framework for evaluating the inhibitory activity of synthesized compounds against the strand transfer step catalyzed by HIV-1 integrase.

Objective: To determine the IC₅₀ value of test compounds.

Materials:

-

Recombinant HIV-1 Integrase enzyme.

-

Donor DNA (oligonucleotide substrate).

-

Target DNA (oligonucleotide substrate).

-

Assay Buffer: (e.g., 20 mM HEPES, pH 7.5, 10 mM DTT, 7.5 mM MgCl₂).

-

Test compounds dissolved in DMSO.

-

Positive Control: Raltegravir or another known INSTI.

-

Negative Control: DMSO vehicle.

-

96-well plates.

-

Plate reader for fluorescence or radioactivity detection (depending on DNA label).

Step-by-Step Methodology:

-

Compound Preparation: Prepare serial dilutions of the test compounds in DMSO. Further dilute in the assay buffer to the final desired concentrations. Ensure the final DMSO concentration is consistent across all wells (typically <1%).

-

Reaction Setup: To each well of a 96-well plate, add the following in order:

-

Assay Buffer.

-

Test compound dilution, positive control, or negative control.

-

Recombinant HIV-1 Integrase enzyme.

-

-

Pre-incubation: Incubate the plate for 15-30 minutes at 37°C to allow the compound to bind to the enzyme.

-

Initiation of Reaction: Add the donor and target DNA substrates to each well to initiate the strand transfer reaction.

-

Reaction Incubation: Incubate the plate for 60-90 minutes at 37°C.

-

Detection: Stop the reaction and quantify the amount of strand transfer product formed. The method will depend on the labeling of the DNA (e.g., fluorescence resonance energy transfer (FRET), radioactivity, or ELISA-based detection).

-

Data Analysis:

-

Calculate the percentage of inhibition for each compound concentration relative to the negative (0% inhibition) and positive (100% inhibition) controls.

-

Plot the percentage of inhibition against the logarithm of the compound concentration.

-

Use a non-linear regression model (e.g., sigmoidal dose-response) to calculate the IC₅₀ value, which is the concentration of the compound that inhibits 50% of the enzyme's activity.

-

Anticancer Activity: A Multi-Targeted Approach

Halogenated indole-2-carboxamides have emerged as a promising class of antiproliferative agents, demonstrating potent activity against a range of cancer cell lines including lung (A-549), breast (MCF-7), and pancreatic (Panc-1) cancers.[10]

Mechanism of Action: Dual Kinase Inhibition

A key mechanism for their anticancer effect is the dual inhibition of critical cell cycle and growth signaling kinases, such as Epidermal Growth Factor Receptor (EGFR) and Cyclin-Dependent Kinase 2 (CDK2).[10] By simultaneously targeting multiple pathways, these compounds can overcome resistance mechanisms and induce apoptosis more effectively.

Structure-Activity Relationship (SAR)

-

Halogenation Pattern: The position and number of halogen atoms on the indole's phenyl ring are crucial. Dihalo-derivatives, such as 5,7-dichloro or 5,7-difluoro compounds, often exhibit significantly higher antiproliferative activity than their monohalo counterparts.[10] This suggests that increased halogenation can enhance binding to target kinases.

-

Carboxamide Moiety: The nature of the substituent on the carboxamide nitrogen plays a vital role in determining potency. For instance, phenethyl groups bearing a terminal 2-methylpyrrolidinyl moiety have shown exceptional potency.[10]

| Compound ID | Indole Ring Substitution | Amide Moiety | Mean GI₅₀ (μM) | EGFR IC₅₀ (nM) | CDK2 IC₅₀ (nM) | Reference |

| 5c | 5-Chloro | 4-piperidin-1-yl phenethyl | 1.70 | - | - | [10] |

| 5h | 5,7-Dichloro | 4-piperidin-1-yl phenethyl | 1.10 | - | 11 | [10] |

| 5k | 5,7-Difluoro | 4-piperidin-1-yl phenethyl | 1.40 | - | 19 | [10] |

| 5e | 5-Chloro | 2-methylpyrrolidin-1-yl phenethyl | 0.95 | 93 | 13 | [10] |

| Erlotinib | (Reference Drug) | - | - | 80 ± 5 | - | [10][11] |

| Dinaciclib | (Reference Drug) | - | - | - | 20 | [10] |

Experimental Protocol: MTT Assay for Antiproliferative Activity

Objective: To assess the cytotoxicity and antiproliferative effects of test compounds on cancer cell lines.

Materials:

-

Cancer cell lines (e.g., A-549, MCF-7, Panc-1).

-

Complete growth medium (e.g., DMEM or RPMI-1640 with 10% FBS).

-

Test compounds dissolved in DMSO.

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS).

-

Solubilization Buffer (e.g., DMSO or a solution of SDS in HCl).

-

96-well cell culture plates.

-

Multi-channel pipette, incubator (37°C, 5% CO₂), microplate reader.

Step-by-Step Methodology:

-

Cell Seeding: Seed cells into 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium. Incubate for 24 hours to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of the test compounds in a growth medium. Remove the old medium from the plates and add 100 µL of the medium containing the test compounds (or vehicle control) to the respective wells.

-

Incubation: Incubate the plates for 48-72 hours at 37°C in a 5% CO₂ incubator.

-

MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for another 3-4 hours. During this time, viable cells with active mitochondrial dehydrogenases will convert the yellow MTT to purple formazan crystals.

-

Formazan Solubilization: Carefully remove the medium and add 150 µL of solubilization buffer (e.g., DMSO) to each well to dissolve the formazan crystals. Gently shake the plate for 10 minutes to ensure complete dissolution.

-

Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

-

Data Analysis:

-

Calculate the percentage of cell viability for each treatment group compared to the vehicle-treated control cells (100% viability).

-

Plot the percentage of viability against the logarithm of the compound concentration.

-

Determine the GI₅₀ (concentration for 50% growth inhibition) or IC₅₀ (concentration for 50% inhibition) value by fitting the data to a dose-response curve.

-

Antimicrobial and Antifungal Activity

Recent studies have highlighted the potential of multi-halogenated indoles (lacking the C-2 carboxylate but relevant to the core scaffold) as potent agents against drug-resistant pathogens, including Staphylococcus aureus and Candida species.[12][13][14][15]

Mechanism of Action: Biofilm Inhibition and Oxidative Stress

These compounds exhibit broad-spectrum activity by inhibiting biofilm formation, a key virulence factor in many pathogenic microbes.[12][13] The mechanism is often associated with the generation of intracellular reactive oxygen species (ROS) and the downregulation of quorum-sensing genes that control virulence.[14][15] Di-halogenated indoles, in particular, can delay or prevent the yeast-to-hyphae transition in C. albicans, which is critical for tissue invasion.[12]

Structure-Activity Relationship (SAR)

-

Multi-Halogenation is Key: Di-halogenated indoles show markedly improved antibacterial and antifungal activity compared to the parent indole or mono-halogenated derivatives.[12][13]

-

Positional Importance: Halogen substitutions at the C4, C5, and C6 positions of the indole ring are particularly effective for inhibiting biofilm formation and planktonic growth.[12] For example, 4,6-dibromoindole and 5-bromo-4-chloroindole are potent inhibitors.[12]

| Compound | Pathogen | MIC (μg/mL) | Reference |

| 4,6-Dibromoindole | Candida species | 10 - 50 | [12] |

| 5-Bromo-4-chloroindole | Candida species | 10 - 50 | [12] |

| 6-Bromo-4-iodoindole | S. aureus | 20 - 30 | [14][15] |

| 4-Bromo-6-chloroindole | S. aureus | 30 | [13] |

| Gentamicin (Reference) | S. aureus | 20 - 50 | [13] |

Conclusion and Future Directions

The halogenated indole-2-carboxylate scaffold is a remarkably versatile and "privileged" structure in drug discovery. Its derivatives have demonstrated significant potential across multiple therapeutic areas, including antiviral, anticancer, and antimicrobial applications. The key to their activity lies in the synergistic interplay between the indole core, the C-2 carboxylate group's metal-chelating ability, and the modulating effects of halogen substituents.

Future research should focus on expanding the structural diversity of these scaffolds, exploring novel halogenation patterns, and performing in-depth mechanistic studies to identify new biological targets. The development of derivatives with optimized pharmacokinetic and safety profiles will be critical for translating the potent in vitro activities observed into clinically successful therapeutics. The detailed protocols and SAR insights provided in this guide serve as a foundational resource for scientists dedicated to harnessing the full potential of these powerful molecules.

References

- The Discovery of Indole-2-carboxylic Acid Derivatives as Novel HIV-1 Integrase Strand Transfer Inhibitors. MDPI.

- Discovery of 3-Substituted 1H-Indole-2-carboxylic Acid Derivatives as a Novel Class of CysLT1 Selective Antagonists. PMC - PubMed Central.

- The Discovery of Indole-2-carboxylic Acid Derivatives as Novel HIV-1 Integrase Strand Transfer Inhibitors. PubMed.

- Exploring the biological impact of bacteria-derived indole compounds on human cell health: Cytotoxicity and cell prolifer

- Indole-2-Carboxamide as an Effective Scaffold for the Design of New TRPV1 Agonists. MDPI.

- Synthesis and Biological Evaluation of Indole-2-Carboxamides with Potent Apoptotic Antiproliferative Activity as EGFR/CDK2 Dual Inhibitors. PMC.

- Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors. RSC Publishing.

- Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors. PMC.

- Structure-activity relationships of substituted 1H-indole-2-carboxamides as CB1 receptor allosteric modul

- Synthesis and antiviral activity of some novel indole-2-carboxylate deriv

- Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors. RSC Publishing.

- Antifungal Activities of Multi-Halogenated Indoles Against Drug-Resistant Candida Species. MDPI.

- Multi-Halogenated Indoles as Antimicrobial and Antivirulence Agents Against Drug-Resistant Staphylococcus aureus. PMC.

- Design, Synthesis, and Biological Evaluation of Indole-2-carboxamides as Potential Multi-Target Antiprolifer

- Multi-Halogenated Indoles as Antimicrobial and Antivirulence Agents Against Drug-Resistant Staphylococcus aureus. Semantic Scholar.

- (PDF) Multi-Halogenated Indoles as Antimicrobial and Antivirulence Agents Against Drug-Resistant Staphylococcus aureus.

- Comparison of the biological activity of the main natural halogenated indole alkaloids meridianins, psammopemmins, aplicyanins, and aplysinopsins.

- Indole: A Promising Scaffold For Biological Activity. RJPN.

- (PDF) Synthesis and Biological Activity of Functionalized Indole-2- carboxylates, Triazino-and Pyridazino-indoles. Academia.edu.

- Synthesis of Indole-2-carboxylate Derivatives via Palladium-catalyzed Aerobic Amin

- Synthesis of New Functionalized Indoles Based on Ethyl Indol-2-carboxyl

Sources

- 1. Indole-2-Carboxamide as an Effective Scaffold for the Design of New TRPV1 Agonists [mdpi.com]

- 2. rjpn.org [rjpn.org]

- 3. researchgate.net [researchgate.net]

- 4. The Discovery of Indole-2-carboxylic Acid Derivatives as Novel HIV-1 Integrase Strand Transfer Inhibitors | MDPI [mdpi.com]

- 5. Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 6. Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors - RSC Advances (RSC Publishing) DOI:10.1039/D3RA08320A [pubs.rsc.org]

- 8. Structure-activity relationships of substituted 1H-indole-2-carboxamides as CB1 receptor allosteric modulators - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Discovery of 3-Substituted 1H-Indole-2-carboxylic Acid Derivatives as a Novel Class of CysLT1 Selective Antagonists - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Synthesis and Biological Evaluation of Indole-2-Carboxamides with Potent Apoptotic Antiproliferative Activity as EGFR/CDK2 Dual Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Design, Synthesis, and Biological Evaluation of Indole-2-carboxamides as Potential Multi-Target Antiproliferative Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Antifungal Activities of Multi-Halogenated Indoles Against Drug-Resistant Candida Species - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Multi‐Halogenated Indoles as Antimicrobial and Antivirulence Agents Against Drug‐Resistant Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. semanticscholar.org [semanticscholar.org]

A Comprehensive Technical Guide to Ethyl 7-bromo-4-fluoro-1H-indole-2-carboxylate: Synthesis, Characterization, and Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl 7-bromo-4-fluoro-1H-indole-2-carboxylate is a halogenated indole derivative that has garnered significant interest in the field of medicinal chemistry and organic synthesis. The indole scaffold is a privileged structure, forming the core of numerous natural products and pharmacologically active compounds. The strategic placement of bromo and fluoro substituents on the indole ring system of this particular molecule provides medicinal chemists with versatile handles for further chemical modifications, making it a valuable building block in the synthesis of complex molecular architectures.

The presence of a fluorine atom can significantly modulate the physicochemical and pharmacokinetic properties of a drug candidate, often leading to enhanced metabolic stability, increased lipophilicity, and improved binding affinity to biological targets. The bromine atom, on the other hand, serves as a key functional group for introducing further diversity through various cross-coupling reactions. This guide provides an in-depth overview of the physicochemical properties, synthesis, characterization, and applications of ethyl 7-bromo-4-fluoro-1H-indole-2-carboxylate, offering a valuable resource for researchers in drug discovery and development.

Physicochemical Properties

A thorough understanding of the physicochemical properties of a synthetic building block is fundamental to its effective utilization in the laboratory. The key properties of ethyl 7-bromo-4-fluoro-1H-indole-2-carboxylate are summarized below.

| Property | Value | Source |

| Molecular Formula | C₁₁H₉BrFNO₂ | [1][2] |

| Molecular Weight | 286.10 g/mol | [1][2] |

| Appearance | White to off-white powder | [3] |

| Storage Conditions | 2-8°C | [2] |

Synthesis of Ethyl 7-bromo-4-fluoro-1H-indole-2-carboxylate

The synthesis of substituted indoles can be achieved through various methodologies. A common and effective approach for the synthesis of this class of compounds is the Fischer indole synthesis. This method involves the acid-catalyzed cyclization of a phenylhydrazone derivative.

Proposed Synthetic Pathway: Fischer Indole Synthesis

A plausible synthetic route to ethyl 7-bromo-4-fluoro-1H-indole-2-carboxylate involves the reaction of (2-bromo-5-fluorophenyl)hydrazine with ethyl pyruvate, followed by an acid-catalyzed cyclization.

Step 1: Formation of the Hydrazone

The initial step is the condensation reaction between (2-bromo-5-fluorophenyl)hydrazine and ethyl pyruvate to form the corresponding hydrazone. This reaction is typically carried out in a protic solvent like ethanol.

Step 2: Acid-Catalyzed Cyclization (Fischer Indolization)

The formed hydrazone is then subjected to cyclization in the presence of a Lewis or Brønsted acid catalyst, such as zinc chloride or polyphosphoric acid, at elevated temperatures. This intramolecular cyclization, followed by the elimination of ammonia, yields the desired indole ring system.

Below is a generalized experimental protocol based on established methods for similar indole syntheses.[4][5]

Experimental Protocol

-

Hydrazone Formation:

-

To a solution of (2-bromo-5-fluorophenyl)hydrazine (1.0 eq) in ethanol, add ethyl pyruvate (1.1 eq).

-

Stir the reaction mixture at room temperature for 1-2 hours. The formation of the hydrazone can be monitored by Thin Layer Chromatography (TLC).

-

Once the reaction is complete, the solvent can be removed under reduced pressure to yield the crude hydrazone, which can be used in the next step without further purification.

-

-

Cyclization:

-

To the crude hydrazone, add a suitable solvent such as toluene or a higher boiling point solvent like ethylene glycol.[4]

-

Add a catalyst, for example, anhydrous zinc chloride (2.0-3.0 eq).[4]

-

Heat the reaction mixture to 150-170°C for 2-4 hours, under an inert atmosphere (e.g., nitrogen).[4]

-

Monitor the progress of the reaction by TLC.

-

Upon completion, cool the reaction mixture to room temperature and quench with water.

-

Extract the product with an organic solvent such as ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford pure ethyl 7-bromo-4-fluoro-1H-indole-2-carboxylate.

-

Rationale for Experimental Choices

-

Solvent: Ethanol is a common solvent for hydrazone formation as it readily dissolves both reactants. For the cyclization step, a high-boiling point solvent is often necessary to provide the required activation energy for the reaction.

-

Catalyst: Lewis acids like zinc chloride are effective in promoting the key[6][6]-sigmatropic rearrangement and subsequent cyclization steps of the Fischer indole synthesis.

-

Inert Atmosphere: Heating at high temperatures can lead to oxidative side reactions. Conducting the reaction under an inert atmosphere helps to minimize the formation of impurities.

Visualization of the Synthetic Workflow

Caption: Synthetic workflow for ethyl 7-bromo-4-fluoro-1H-indole-2-carboxylate.

Spectroscopic Characterization

The structural elucidation of the synthesized ethyl 7-bromo-4-fluoro-1H-indole-2-carboxylate would be confirmed using standard analytical techniques.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR spectroscopy would show characteristic signals for the aromatic protons on the indole ring, the ethyl group (a quartet and a triplet), and the N-H proton of the indole. The coupling patterns and chemical shifts of the aromatic protons would be indicative of the substitution pattern.

-

¹³C NMR spectroscopy would reveal the expected number of carbon signals, including those for the carbonyl group of the ester, the carbons of the indole ring, and the ethyl group.

-

¹⁹F NMR spectroscopy would show a singlet corresponding to the fluorine atom at the 4-position.

-

-

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) would be used to confirm the molecular formula by providing a highly accurate mass measurement of the molecular ion. The isotopic pattern of bromine (approximately 1:1 ratio of ⁷⁹Br and ⁸¹Br) would be a characteristic feature in the mass spectrum.

-

Infrared (IR) Spectroscopy: The IR spectrum would display characteristic absorption bands for the N-H stretching of the indole ring (around 3300 cm⁻¹), the C=O stretching of the ester group (around 1700 cm⁻¹), and C-F and C-Br stretching vibrations.

Applications in Drug Discovery and Organic Synthesis

Ethyl 7-bromo-4-fluoro-1H-indole-2-carboxylate is a versatile intermediate with significant potential in drug discovery and organic synthesis.

As a Key Building Block for Bioactive Molecules

The indole nucleus is a common feature in many pharmaceuticals. The bromo and fluoro substituents on this particular indole derivative offer strategic advantages for the synthesis of novel drug candidates.

-

Cross-Coupling Reactions: The bromine atom at the 7-position is amenable to various palladium-catalyzed cross-coupling reactions, such as Suzuki, Sonogashira, and Buchwald-Hartwig amination reactions.[7] These reactions allow for the introduction of a wide range of substituents, enabling the exploration of the chemical space around the indole core to optimize biological activity.

-

Modulation of Pharmacokinetic Properties: The fluorine atom at the 4-position can enhance the metabolic stability of the molecule by blocking potential sites of metabolism.[7] It can also influence the pKa of the indole N-H, affecting the molecule's overall physicochemical properties and its ability to interact with biological targets.

This compound and its derivatives are valuable intermediates in the synthesis of compounds targeting a range of diseases, including cancer, inflammatory disorders, and infectious diseases.[3][8][9][10] For instance, indole-2-carboxylic acid derivatives have been investigated as novel HIV-1 integrase strand transfer inhibitors.[8][9]

Visualization of Application Pathways

Caption: Application of the indole in cross-coupling reactions for drug discovery.

Conclusion

Ethyl 7-bromo-4-fluoro-1H-indole-2-carboxylate is a strategically functionalized building block with significant utility in medicinal chemistry and organic synthesis. Its unique combination of a fluorinated and brominated indole core provides a versatile platform for the development of novel therapeutic agents. The synthetic routes to this compound are accessible, and its reactivity allows for a wide range of chemical transformations. This guide has provided a comprehensive overview of its properties, synthesis, characterization, and applications, highlighting its importance for researchers in the field of drug discovery.

References

-

PubChem. Ethyl 7-bromo-1H-indole-2-carboxylate. [Link]

- Google Patents. The preparation method of 4-bromo-7-methylindole-2-carboxylic acid.

-

MDPI. Synthesis of New Functionalized Indoles Based on Ethyl Indol-2-carboxylate. [Link]

-

PMC. Cyclization of Free Radicals at the C-7 Position of Ethyl Indole-2-carboxylate Derivatives: an Entry to a New Class of Duocarmycin Analogues. [Link]

-

EPA. 7-Bromo-1H-indole-2-carboxylic acid Properties. [Link]

-

PubChem. 4-bromo-7-fluoro-2,3-dihydro-1H-indole-2,3-dione. [Link]

-

ChemScence. The Role of 7-Bromo-4-fluoroindole in Advanced Organic Synthesis. [Link]

-

PubChem. 4-bromo-1H-indole-2-carboxylic acid. [Link]

-

PMC. The Discovery of Indole-2-carboxylic Acid Derivatives as Novel HIV-1 Integrase Strand Transfer Inhibitors. [Link]

-

Organic Syntheses. Indole-2-carboxylic acid, ethyl ester. [Link]

-

Alichem. 7-Bromo-4-fluoro-1H-indole. [Link]

-

BuyersGuideChem. 7-Bromo-1H-indole-2-carboxylic acid ethyl ester. [Link]

-

PMC. Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors. [Link]

-

PMC. Design, synthesis and evaluation of novel indole-2-carboxamides for growth inhibition of Mycobacterium tuberculosis and paediatric brain tumour cells. [Link]

-

Hyma Synthesis Pvt. Ltd. Welcome To Hyma Synthesis Pvt. Ltd. [Link]

Sources

- 1. 396076-60-1|Ethyl 7-bromo-5-fluoro-1H-indole-2-carboxylate|BLD Pharm [bldpharm.com]

- 2. Ethyl 7-bromo-4-fluoro-1H-indole-3-carboxylate|BLD Pharm [bldpharm.com]

- 3. chemimpex.com [chemimpex.com]

- 4. CN100387577C - The preparation method of 4-bromo-7-methylindole-2-carboxylic acid - Google Patents [patents.google.com]

- 5. Organic Syntheses Procedure [orgsyn.org]

- 6. Ethyl 7-bromo-1H-indole-2-carboxylate | C11H10BrNO2 | CID 7017885 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. nbinno.com [nbinno.com]

- 8. The Discovery of Indole-2-carboxylic Acid Derivatives as Novel HIV-1 Integrase Strand Transfer Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Design, synthesis and evaluation of novel indole-2-carboxamides for growth inhibition of Mycobacterium tuberculosis and paediatric brain tumour cells - PMC [pmc.ncbi.nlm.nih.gov]

literature review of 7-bromo-4-fluoroindole synthesis pathways

This is an in-depth technical guide on the synthesis of 7-bromo-4-fluoroindole , a critical heterocyclic building block in medicinal chemistry.

CAS: 292636-09-0 | Formula: C₈H₅BrFN | Mol. Weight: 214.04 g/mol

Executive Summary

The synthesis of 7-bromo-4-fluoroindole presents a specific regiochemical challenge due to the simultaneous presence of electron-withdrawing halogens at the C4 and C7 positions. This scaffold is highly valued in drug discovery as a bioisostere for 7-azaindoles and as a precursor for complex tricyclic alkaloids (e.g., Tezacaftor intermediates).

This guide details two distinct, field-validated pathways:

-

The Bartoli Indole Synthesis: The preferred route for laboratory-scale synthesis, utilizing ortho-substituted nitroarenes. It offers the shortest path (1 step) from commercially available precursors.

-

The Leimgruber-Batcho Synthesis: A robust, scalable route avoiding cryogenic organometallics, ideal for process chemistry but requiring a more complex toluene precursor.

Retrosynthetic Analysis

To achieve the 4,7-dihalo substitution pattern, we must select precursors where the halogen positions relative to the nitrogen source are fixed prior to cyclization.